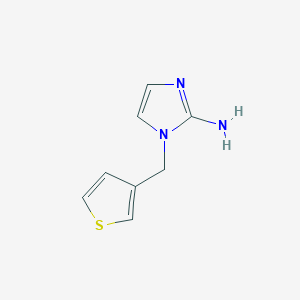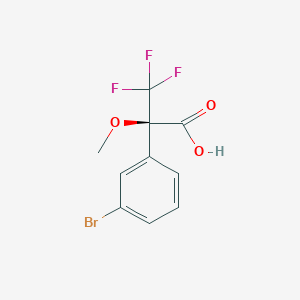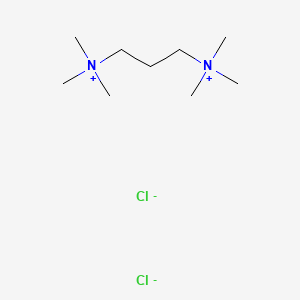
Trimethylenebis(trimethylammonium) dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethylenebis(trimethylammonium) dichloride is a quaternary ammonium compound with the molecular formula C9H24Cl2N2. It is known for its cationic nature and is used in various chemical and industrial applications. The compound is characterized by its two trimethylammonium groups connected by a trimethylene bridge, with chloride ions as counterions.
準備方法
Synthetic Routes and Reaction Conditions
Trimethylenebis(trimethylammonium) dichloride can be synthesized through the reaction of trimethylamine with 1,3-dichloropropane. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction can be represented as follows:
(CH3)3N+ClCH2CH2CH2Cl→(CH3)3NCH2CH2CH2N(CH3)3Cl2
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization.
化学反応の分析
Types of Reactions
Trimethylenebis(trimethylammonium) dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ions can be replaced by other nucleophiles.
Oxidation and Reduction: While the compound itself is relatively stable, it can be involved in redox reactions when combined with other reactive species.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Redox Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quaternary ammonium salts, while redox reactions can lead to the formation of different oxidation states of the compound.
科学的研究の応用
Trimethylenebis(trimethylammonium) dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of cell membranes and ion channels due to its cationic nature.
Industry: The compound is used in the production of surfactants, disinfectants, and other industrial chemicals.
作用機序
The mechanism of action of trimethylenebis(trimethylammonium) dichloride involves its interaction with negatively charged species. The cationic nature of the compound allows it to bind to anionic sites on molecules and surfaces, facilitating various chemical and biological processes. The molecular targets include cell membranes, where the compound can disrupt membrane integrity and function.
類似化合物との比較
Similar Compounds
Tetramethylenebis(trimethylammonium) dichloride: Similar in structure but with a tetramethylene bridge instead of a trimethylene bridge.
Hexamethylenebis(trimethylammonium) dichloride: Contains a hexamethylene bridge, providing different spatial properties.
Uniqueness
Trimethylenebis(trimethylammonium) dichloride is unique due to its specific trimethylene bridge, which imparts distinct chemical and physical properties. This structure allows for specific interactions and applications that may not be achievable with other similar compounds.
特性
CAS番号 |
56971-22-3 |
|---|---|
分子式 |
C9H24Cl2N2 |
分子量 |
231.20 g/mol |
IUPAC名 |
trimethyl-[3-(trimethylazaniumyl)propyl]azanium;dichloride |
InChI |
InChI=1S/C9H24N2.2ClH/c1-10(2,3)8-7-9-11(4,5)6;;/h7-9H2,1-6H3;2*1H/q+2;;/p-2 |
InChIキー |
WYZCAVRJZYMXCG-UHFFFAOYSA-L |
正規SMILES |
C[N+](C)(C)CCC[N+](C)(C)C.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


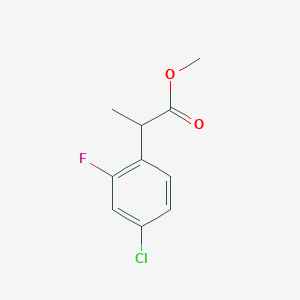
![N-Methylspiro[3.3]heptan-1-amine](/img/structure/B13321343.png)
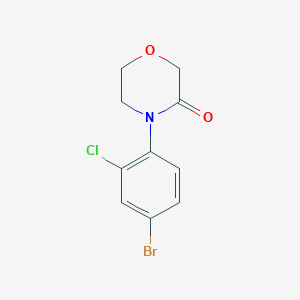
![6-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B13321358.png)
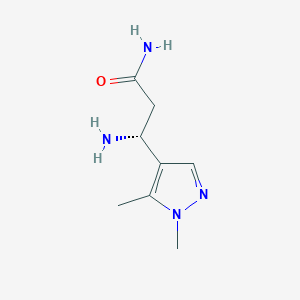
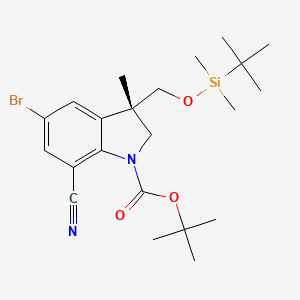
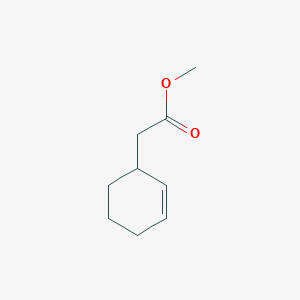




![2-{[3-(Azepan-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B13321420.png)
